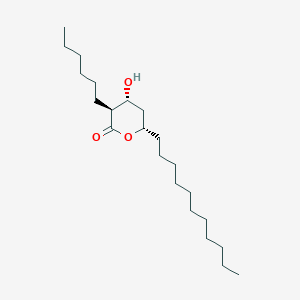
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the family of oxanones, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of hexanal with undecanal, followed by cyclization and reduction steps to form the oxanone ring. The reaction conditions often require the use of strong bases like sodium hydroxide and catalysts such as palladium on carbon for hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The oxanone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,6S)-3,4-dihydroxy-6-undecyltetrahydro-2H-pyran-2-one
- (3S,4R,6S)-3-hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl ester
Uniqueness
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one, also known by its CAS number 130793-26-9, is a synthetic compound with notable biological activities. It is classified as a tetrahydro-pyran derivative and has garnered attention in pharmacological research due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H42O3 |
| Molecular Weight | 354.567 g/mol |
| Density | 0.931 g/cm³ |
| Melting Point | 108-109 °C |
| Boiling Point | 483.15 °C |
| LogP | 6.1703 |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas.
1. Anti-inflammatory Effects:
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study examining its effects on prostaglandin E2 (PGE2) synthesis, it was shown to inhibit the production of inflammatory mediators in vitro, suggesting its potential use in treating inflammatory diseases .
2. Antioxidant Activity:
The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its protective effects against various diseases linked to oxidative damage .
3. Gastrointestinal Applications:
Given its structural similarity to other pharmacologically active compounds, this compound has been explored for use in gastrointestinal therapies. Its ability to modulate gut microbiota and improve digestive health is under investigation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Case Study 1: Inhibition of Prostaglandin Synthesis
In a controlled laboratory setting, researchers treated human cell lines with varying concentrations of the compound and measured PGE2 levels. Results indicated a dose-dependent inhibition of PGE2 synthesis, supporting the compound's role as an anti-inflammatory agent.
Case Study 2: Antioxidant Potential Assessment
A study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radicals compared to control groups, indicating strong antioxidant properties.
Case Study 3: Gastrointestinal Health Improvement
In animal models simulating gastrointestinal disorders, administration of this compound resulted in improved gut health markers and reduced inflammation in intestinal tissues.
Properties
Molecular Formula |
C22H42O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(3S,4R,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21+/m0/s1 |
InChI Key |
LRXRIVSWHMVULO-PCCBWWKXSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















